molecular formula C7H4ClIN2O B1427749 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1346447-24-2

4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No. B1427749
M. Wt: 294.48 g/mol
InChI Key: KZWCKRUQKROLFL-UHFFFAOYSA-N
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Description

“4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol” is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It’s also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .


Molecular Structure Analysis

The molecular structure of the compound has been studied using high-resolution X-ray diffraction data . The experimental charge density distribution in 4-chloro-1H-pyrrolo pyridine has been carried out using this method .


Physical And Chemical Properties Analysis

The compound is a solid with the empirical formula C7H4ClIN2O . Its molecular weight is 294.48 . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the structural motif of pyrrolopyridine, to which "4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol" belongs, is crucial for the development of kinase inhibitors. Kinase inhibitors are a significant class of drugs that regulate various cellular processes, including cell growth, migration, and apoptosis, making them potent agents against cancer and other diseases. The pyrrolopyridine core is valued for its ability to interact with kinases in multiple binding modes, contributing to the development of drugs with high specificity and efficacy (Wenglowsky, 2013).

Material Science and Optical Properties

In the field of material science, heterocyclic compounds like "4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol" are explored for their potential in creating advanced materials. For instance, diketopyrrolopyrroles, which share structural similarities with pyrrolopyridine derivatives, are investigated for their reactivity and optical properties. These compounds are widely used in dyes, pigments, and organic electronics, including solar cells and field-effect transistors, due to their excellent stability and optoelectronic characteristics (Grzybowski & Gryko, 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2O/c8-6-4(12)2-11-7-5(6)3(9)1-10-7/h1-2,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWCKRUQKROLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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